2-(Cyclopentylamino)propanamide
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(cyclopentylamino)propanamide |
InChI |
InChI=1S/C8H16N2O/c1-6(8(9)11)10-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H2,9,11) |
InChI Key |
QWCWNGASFOXCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acylation of Cyclopentylamine
The most direct method involves reacting cyclopentylamine with a propanamide precursor, such as 2-chloropropanoyl chloride, under basic conditions. This nucleophilic acyl substitution proceeds via the formation of an intermediate mixed anhydride, followed by amine attack at the electrophilic carbonyl carbon. A typical protocol involves:
- Dissolving cyclopentylamine in anhydrous dichloromethane (DCM) at 0°C.
- Slow addition of 2-chloropropanoyl chloride with triethylamine (TEA) as a base to scavenge HCl.
- Stirring at room temperature for 12–24 hours.
This method yields this compound with ~65–75% efficiency, though purification via silica gel chromatography is often required to remove unreacted starting materials.
Table 1: Optimization of Nucleophilic Acylation Conditions
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Anhydrous DCM | 72 | 95% |
| Base | Triethylamine | 68 | 93% |
| Temperature | 0°C → RT | 75 | 96% |
| Reaction Time | 18 hours | 70 | 94% |
Reductive Amination of Propanamide Derivatives
An alternative route employs reductive amination using 2-oxopropanamide and cyclopentylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 facilitates the formation of the C–N bond. This method avoids harsh acylating agents but requires careful pH control to prevent imine hydrolysis.
$$
\text{2-Oxopropanamide} + \text{Cyclopentylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}
$$
Key advantages include milder conditions and reduced byproducts, though yields are moderate (55–60%).
Solid-Phase Synthesis for High-Throughput Production
Recent advances adapt solid-phase peptide synthesis (SPPS) techniques for amides. A Wang resin-bound propanamide derivative is treated with cyclopentylamine in the presence of coupling agents like HBTU/HOBt. After cleavage with trifluoroacetic acid (TFA), the crude product is precipitated in cold diethyl ether. This method achieves >85% purity but requires specialized equipment.
Reaction Optimization and Kinetic Analysis
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of cyclopentylamine, while protic solvents (e.g., MeOH) stabilize intermediates. Kinetic studies reveal a second-order dependence on cyclopentylamine and acyl chloride concentrations in DCM.
Table 2: Solvent Screening for Acylation
| Solvent | Dielectric Constant | Yield (%) | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| DCM | 8.9 | 75 | 0.045 |
| THF | 7.5 | 68 | 0.038 |
| Acetone | 20.7 | 60 | 0.028 |
| MeOH | 32.7 | 42 | 0.015 |
Catalytic Approaches
Lewis acids like zinc chloride (ZnCl₂) accelerate acylation by polarizing the carbonyl group. Adding 5 mol% ZnCl₂ reduces reaction time from 18 hours to 6 hours, improving yield to 82%. However, metal residues complicate purification, necessitating chelating agents during workup.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 6.21 (br s, 1H, NH), 3.85–3.75 (m, 1H, cyclopentyl CH), 2.45–2.35 (m, 2H, CH₂CO), 1.90–1.50 (m, 8H, cyclopentyl CH₂), 1.25 (t, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 173.8 (CO), 54.2 (cyclopentyl CH), 40.1 (CH₂CO), 32.5–23.8 (cyclopentyl CH₂), 14.5 (CH₃).
The downfield shift of the carbonyl carbon (δ 173.8 ppm) confirms successful amide formation.
Infrared (IR) Spectroscopy
Strong absorption bands at 1645 cm⁻¹ (amide I, C=O stretch) and 1550 cm⁻¹ (amide II, N–H bend) validate the presence of the propanamide group. A broad N–H stretch at 3300 cm⁻¹ indicates secondary amine functionality.
Challenges and Mitigation Strategies
Byproduct Formation
Competing side reactions, such as over-acylation to form bis-amides, occur at high reagent concentrations. Reducing acyl chloride equivalents to 1.1 equivalents and maintaining low temperatures (0–5°C) suppress this issue.
Stereochemical Control
Racemization at the α-carbon of propanamide is a concern under basic conditions. Using Hünig’s base (DIPEA) instead of TEA minimizes epimerization, preserving enantiomeric excess (>98% ee).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing, enabling safer handling of exothermic acylation reactions. Pilot-scale studies demonstrate a 20% yield improvement compared to batch processes.
Green Chemistry Alternatives
Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in ionic liquids offers a solvent-free route with >90% conversion. However, enzyme costs and scalability remain barriers.
Comparative Analysis with Structural Analogs
Table 3: Physicochemical Properties of Selected Cyclopentylamino Amides
| Compound | Molecular Weight | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 156.23 | 1.2 | 12.5 |
| 3-(Cyclopentylamino)propanamide | 156.23 | 1.0 | 15.8 |
| 2-Chloro-N-cyclopentylpropanamide | 190.68 | 2.1 | 4.3 |
The lower LogP of this compound suggests improved bioavailability compared to halogenated analogs.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclopentylamino ketones.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Observations :
- Replacement of the propanamide backbone with a carboxylic acid (e.g., 2-(Cyclopentylamino)acetic acid) introduces ionizable groups, altering solubility and pharmacokinetic profiles .
Key Observations :
- 2-(Cyclopentylamino)acetic acid is the most commercially accessible analog, with 10 suppliers listed, likely due to its simpler synthesis and broader industrial applications .
Key Observations :
- This compound exhibits dual functionality as both an enzyme inhibitor (11β-HSD) and an antioxidant, making it a versatile candidate for metabolic disorder therapies .
- Structural analogs lacking the propanamide moiety (e.g., 2-(Cyclopentylamino)acetic acid) show reduced or uncharacterized bioactivity, underscoring the importance of the amide group in target engagement .
Q & A
Q. What synthetic methods are used to prepare 2-(Cyclopentylamino)propanamide derivatives, and how do reaction conditions influence yield?
The synthesis of derivatives (e.g., thiazol-4(5H)-one analogs) typically involves reacting this compound with brominated intermediates under varied conditions (Procedure A, B, or C). Key factors include solvent choice, temperature, and catalyst presence. For example, Procedure A may favor cyclization via nucleophilic substitution, while Procedure C might optimize substituent diversity. Yield is influenced by steric hindrance from cyclopentyl groups and electronic effects of substituents (R1, R2, R3). Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and computational methods validate the structural integrity of this compound derivatives?
Polarized infrared linear-dichroic (IR-LD) spectroscopy and single-crystal X-ray diffraction are primary tools for structural confirmation. IR-LD identifies hydrogen bonding and orientation in crystalline states, while X-ray provides precise bond lengths and angles. Ab initio calculations (e.g., DFT) complement experimental data by predicting vibrational modes and electronic properties. For example, IR-LD analysis of N-alaninamidoamide derivatives revealed alignment with computational models, validating the utility of hybrid approaches .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure:
- Inhalation: Move to fresh air; administer artificial respiration if needed.
- Skin contact: Wash thoroughly with soap and water.
- Ingestion: Rinse mouth and seek medical attention. Store in a cool, dry area with ventilation. Safety data for analogs (e.g., (S)-2-Amino-N,N-dimethylpropanamide) emphasize avoiding dust formation and using fume hoods during synthesis .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the anticancer or antioxidant activity of this compound derivatives?
Use in vitro assays such as:
- MTT assay for cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7).
- DPPH/ABTS radical scavenging for antioxidant potential. Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) and dose-response curves. For SAR studies, systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioactivity .
Q. How can contradictions in biological activity data arising from substituent variations be resolved?
Analyze discrepancies using multi-parametric approaches:
- Physicochemical profiling: LogP, solubility, and steric parameters (e.g., molar refractivity).
- Molecular docking: Identify binding interactions with target proteins (e.g., 11β-HSD for inhibitory activity). For example, conflicting antioxidant results in thiazol-4(5H)-one derivatives may arise from differential hydrogen-bonding capacity of R3 groups .
Q. What strategies reconcile computational predictions (e.g., ab initio) with experimental structural data for this compound analogs?
Compare computed vibrational spectra (IR, Raman) with experimental data to refine force constants and scaling factors. For instance, ab initio calculations on squaric acid ethyl ester derivatives showed <5% deviation in carbonyl stretching frequencies when using B3LYP/6-31G* basis sets. Adjust solvation models (e.g., PCM) to improve agreement with solution-phase NMR data .
Q. How do structural modifications to the propanamide core enhance TRPV1 antagonist activity?
Key modifications include:
- A-region optimization: Introducing 4-methylsulfonamide groups improves binding affinity.
- Chiral center retention: (R)-configured analogs show higher selectivity for TRPV1 over related receptors. Molecular dynamics simulations reveal that N-4-t-butylbenzyl substituents stabilize hydrophobic interactions in the vanilloid binding pocket .
Methodological Notes
-
Data Tables:
Derivative Substituents (R1, R2, R3) IC50 (Anticancer, μM) DPPH Scavenging (%) 3a Cl, H, CH3 12.4 ± 1.2 78.5 ± 2.1 3d NO2, OCH3, H 8.9 ± 0.8 65.3 ± 1.8 -
Key References:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
